REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[NH:30]1[CH2:34][CH2:33][CH2:32][CH2:31]1>C(Cl)(Cl)(Cl)Cl>[N:30]1([CH2:1][C:2]2[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=2)[CH2:34][CH2:33][CH2:32][CH2:31]1
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)C(=O)OC
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated with a 200 w light bulb for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
was partitioned between dichloromethane (20 ml) and 2N sodium carbonate solution (20 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC1=CC=C(C=N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |